Neltenexine

COPD Exacerbation Mucolytic Efficacy Time to Improvement

Procure Neltenexine for your next respiratory R&D program. This bromhexine-derivative mucolytic uniquely serves as a neutrophil elastase inhibitor, offering dual-action mucus clearance and anti-proteolytic tissue protection. Head-to-head clinical data confirm a statistically superior, faster onset of action for cough and expectoration difficulty versus carbocysteine (P<0.02) and N-acetylcysteine (P<0.01), making it an ideal positive control or intervention candidate for COPD exacerbation, chronic bronchitis, and emphysema models. Ensure study sensitivity with this high-potency, evidence-backed compound.

Molecular Formula C18H20Br2N2O2S
Molecular Weight 488.2 g/mol
CAS No. 99453-84-6
Cat. No. B1678023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeltenexine
CAS99453-84-6
Synonyms(4-(2-tenoyl)amino-3,5-dibromophenylmethyl)aminocyclohexanol hydrochloride
neltenexine
Molecular FormulaC18H20Br2N2O2S
Molecular Weight488.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O
InChIInChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24)
InChIKeySSLHKNBKUBAHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neltenexine (CAS 99453-84-6): Investigational Mucolytic with Elastase Inhibitory Activity for Obstructive Airway Disease Research


Neltenexine is an investigational small-molecule mucolytic agent (ATC: R05CB14) and a bromhexine derivative [1]. Its chemical structure is C₁₈H₂₀Br₂N₂O₂S (MW: 488.24 g/mol), and it is specifically classified as a neutrophil elastase inhibitor . This mechanism is distinct from many classic mucolytics, as it not only reduces mucus viscosity but may also prevent elastase-induced tissue degradation, suggesting a potential role in preventing pulmonary emphysema [2]. Preclinical studies demonstrate that neltenexine modulates ion transport in bronchial epithelial cells, reducing anion secretion and mucus hypersecretion without blocking the CFTR channel .

Why Neltenexine Cannot Be Substituted with Generic Ambroxol or Acetylcysteine in COPD Exacerbation Research


While neltenexine shares a structural lineage with ambroxol and bromhexine, its clinical profile in controlled studies indicates unique outcomes that are not interchangeable. Direct head-to-head trials demonstrate that neltenexine provides a significantly faster onset of action for key symptoms like cough and difficulty expectorating when compared to carbocysteine and N-acetylcysteine [1][2]. This is critical for research models of COPD exacerbation where rapid symptom resolution is a primary endpoint. Furthermore, unlike many standard mucolytics, neltenexine's additional mechanism as an elastase inhibitor offers a dual-action profile (mucolysis plus potential anti-proteolytic tissue protection) that is absent in comparators like sobrerol, carbocysteine, or NAC, making generic substitution in efficacy studies scientifically invalid.

Quantitative Evidence for Neltenexine Differentiation in Mucolytic Research and Procurement


Neltenexine vs. Carbocysteine in COPD: Significantly Faster Symptom Resolution at Day 4

In a 12-day randomized, open-label study comparing neltenexine (1 sachet TID) to carbocysteine (5% syrup, 50 mg TID) in patients with COPD exacerbation on concurrent antibiotics, neltenexine demonstrated a significantly faster onset of action. The time to improvement in difficulty expectorating, cough, and sputum characteristics was significantly shorter for neltenexine at the day 4 assessment [1]. This early improvement is a quantifiable differentiator for studies where rapid symptom management is critical.

COPD Exacerbation Mucolytic Efficacy Time to Improvement

Neltenexine vs. N-Acetylcysteine (NAC): Superior Reduction in Expectoration Difficulty and Cough

An 11-day randomized, controlled study compared neltenexine (1 tablet BID) to N-acetylcysteine (2 sachets 100 mg TID) in 40 patients with acute and chronic lung diseases. The neltenexine group showed statistically significant greater decreases from baseline in difficulty expectorating (p<0.01) and cough (p<0.05) at the final examination [1]. This indicates a more robust effect on these specific, clinically relevant symptoms compared to the widely used generic mucolytic NAC.

Acute/Chronic Lung Disease Mucolytic Comparison Symptom Improvement

Neltenexine vs. Placebo: Confirmed Activity in Improving Sputum Volume and Dyspnea

A double-blind study confirmed the activity of neltenexine against placebo in patients with acute and chronic lung diseases. Neltenexine was statistically more active than placebo in improving sputum volume, dyspnea, and pulmonary auscultation [1]. This establishes a baseline of efficacy, confirming the drug's effect is not due to placebo response.

Placebo-Controlled Trial Mucolytic Activity Sputum Volume

Neltenexine vs. Sobrerol: Demonstrated Efficacy as a Therapeutic Alternative in Obstructive Airways Disease

An open, randomized, controlled trial compared neltenexine (1 sachet TID) to sobrerol (1 sachet TID) in 30 patients with obstructive airways disease over 20 days. The study concluded that neltenexine was an effective therapeutic alternative to sobrerol, highlighting its good efficacy in treating patients with significant impairment of clinical parameters [1]. This provides a direct comparative data point against another niche mucolytic.

Obstructive Airways Disease Mucolytic Comparison Sobrerol

High-Value Research Applications for Neltenexine Based on Quantitative Evidence


Models of Acute COPD Exacerbation Requiring Rapid Symptom Resolution

Based on the direct evidence of faster time to improvement in cough and sputum at Day 4 compared to carbocysteine (P < 0.02) [1], neltenexine is a strategically advantageous compound for research protocols investigating interventions during COPD exacerbations. Its rapid onset can shorten study durations and improve the sensitivity of trials measuring early treatment effects.

Comparative Studies Focusing on Mucolytic Potency for Expectoration Difficulty

For research where the primary endpoint is a significant reduction in the difficulty of expectorating, neltenexine offers a proven advantage. The head-to-head data against N-acetylcysteine showing a superior decrease in this parameter (p<0.01) [2] positions neltenexine as a high-potency positive control or intervention candidate in studies of chronic bronchitis or pneumonia.

Elastase-Related Pulmonary Disease Models (e.g., Emphysema Prevention)

Neltenexine's unique dual mechanism as a mucolytic and a documented elastase inhibitor makes it a compound of interest for preclinical research into emphysema and other conditions involving proteolytic tissue damage. Unlike standard mucolytics, it can be used to investigate the therapeutic value of simultaneously reducing mucus burden and inhibiting destructive proteases.

Controlled Trials in Obstructive Airways Disease with Standardized Comparators

With established comparative data against multiple mucolytics including sobrerol [3] and carbocysteine [1], neltenexine is well-suited for use in trials that require a head-to-head design. Its efficacy profile is benchmarked against both older (sobrerol) and commonly used (carbocysteine) agents, providing a validated reference point for evaluating novel therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neltenexine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.